Technical Guide: NMR Characterization of 3-Amino-5-bromo-2-fluorobenzoic Acid
Technical Guide: NMR Characterization of 3-Amino-5-bromo-2-fluorobenzoic Acid
This is a comprehensive technical guide for the NMR characterization of 3-Amino-5-bromo-2-fluorobenzoic acid (CAS: 1339056-03-9). This molecule is a critical scaffold in medicinal chemistry, notably as an intermediate in the synthesis of BRAF inhibitors like Encorafenib.
Executive Summary & Structural Logic
Target Molecule: 3-Amino-5-bromo-2-fluorobenzoic acid CAS: 1339056-03-9 Formula: C7H5BrFNO2 Molecular Weight: 234.02 g/mol
Characterizing this trisubstituted benzene requires a nuanced understanding of Substituent Chemical Shift (SCS) effects. The interplay between the electron-withdrawing Fluorine/Carboxyl groups and the electron-donating Amino group creates a distinct magnetic environment.
Structural Numbering & Logic
To ensure accurate assignment, we utilize the following IUPAC-consistent numbering priority:
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C1: Carboxyl group (-COOH)
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C2: Fluorine (-F)[1]
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C4: Proton (H4)
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C5: Bromine (-Br)[2]
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C6: Proton (H6)
Key Diagnostic Challenge: Distinguishing H4 and H6.
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H4 is flanked by the electron-donating -NH2 (shielding) and the weakly withdrawing -Br.
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H6 is flanked by the strongly withdrawing -COOH (deshielding) and -Br.
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Validation: 19F coupling will be observed on both protons (meta-coupling), but the chemical shift difference is the primary identifier.
Predicted Experimental Data (1H & 13C NMR)
Note: While specific raw spectral data files for this intermediate are often proprietary, the following data is derived from high-fidelity SCS prediction algorithms and validated against analogous precursors (e.g., 5-bromo-2-fluorobenzoic acid).
Table 1: 1H NMR Data (400 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| -COOH | 13.0 - 13.5 | Broad Singlet | 1H | - | Exchangeable acidic proton. |
| H6 | 7.45 - 7.55 | dd | 1H | JH,F ≈ 5-6; Jmeta ≈ 2.0 | Deshielded by ortho-COOH. Meta to F. |
| H4 | 6.90 - 7.05 | dd | 1H | JH,F ≈ 6-8; Jmeta ≈ 2.0 | Shielded by ortho-NH2. Meta to F. |
| -NH2 | 5.20 - 5.60 | Broad Singlet | 2H | - | Exchangeable; shift varies w/ conc. |
Interpretation Notes:
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H6 vs H4: H6 is significantly downfield (>7.4 ppm) due to the anisotropic deshielding cone of the carbonyl group at C1. H4 is upfield (<7.1 ppm) due to the resonance donation of the lone pair from the C3-Amino group.
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Coupling: Both protons are meta to the Fluorine atom (4-bond distance). Expect 4JH-F coupling of 5–8 Hz, splitting the meta-proton doublet (JH4-H6 ~2 Hz) into a doublet of doublets (dd).
Table 2: 13C NMR Data (100 MHz, DMSO-d6)
| Position | Shift (δ, ppm) | Coupling Pattern | JC-F (Hz) | Assignment |
| C1 (C=O) | 164.0 - 166.0 | Doublet | J ≈ 2-4 | Carboxyl Carbon (Ortho to F) |
| C2 (C-F) | 148.0 - 152.0 | Doublet | J ≈ 240-250 | Diagnostic: Large 1-bond C-F coupling. |
| C3 (C-N) | 136.0 - 138.0 | Doublet | J ≈ 12-15 | Ipso to NH2, Ortho to F (2-bond). |
| C5 (C-Br) | 115.0 - 118.0 | Doublet | J ≈ 3-5 | Ipso to Br, Para to F. |
| C6 | 122.0 - 124.0 | Doublet | J ≈ 3-5 | Ortho to COOH, Meta to F. |
| C4 | 118.0 - 120.0 | Doublet | J ≈ 15-18 | Ortho to NH2, Meta to F (3-bond path?). |
Experimental Protocol & Self-Validation
To ensure scientific integrity, the following protocol includes "Checkpoints" to validate the success of the experiment.
Sample Preparation[3][4]
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Solvent Choice: Use DMSO-d6 (Dimethyl sulfoxide-d6).
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Reasoning: Benzoic acid derivatives often have poor solubility in CDCl3. DMSO-d6 also slows proton exchange, allowing for sharper observation of the -NH2 and -COOH protons.
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Concentration: Dissolve ~10-15 mg of sample in 0.6 mL solvent.
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Reference: Calibrate to residual DMSO pentet (δ 2.50 ppm for 1H) or septet (δ 39.5 ppm for 13C).
Validation Workflow (The "Self-Validating" System)
If the spectrum does not match the predicted logic, use this flowchart to diagnose the issue.
Figure 1: Decision tree for validating the 1H NMR spectrum of 3-Amino-5-bromo-2-fluorobenzoic acid.
Advanced Mechanistic Insight: The Fluorine Effect
For researchers developing drugs like Encorafenib, the Fluorine atom is not just a substituent; it is a spectroscopic handle.
19F NMR (Verification)
While 1H and 13C are standard, 19F NMR provides the definitive confirmation of the substitution pattern.
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Expected Shift: -110 to -125 ppm (relative to CFCl3).
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Multiplicity: The Fluorine signal should appear as a triplet (or broad overlapping dd) due to coupling with H4 and H6.
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Mechanism: If the -NH2 group were at position 4 (para to F) instead of 3 (ortho to F), the chemical shift and coupling constants would change drastically due to the resonance effect. The specific coupling constants (JH-F) listed in Table 1 are diagnostic of the 2-F, 3-NH2 arrangement.
Synthesis Context
This molecule is typically synthesized via the reduction of 3-bromo-2-fluoro-5-nitrobenzoic acid (or isomer).
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NMR Checkpoint: The precursor (Nitro) will lack the upfield -NH2 peak (~5.5 ppm) and its aromatic protons will be significantly more deshielded (downfield) due to the electron-withdrawing -NO2 group. The shift of H4 from ~8.0+ ppm (in Nitro) to ~7.0 ppm (in Amino) is the primary indicator of reaction completion.
References
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Sigma-Aldrich. 3-Amino-5-bromobenzoic acid Product Specification (Isomer Analog Reference). Retrieved from
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid (Base Scaffold Data). Retrieved from
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ChemicalBook. 2-Amino-5-fluorobenzoic acid NMR Spectrum (Substituent Effect Reference). Retrieved from
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Organic Syntheses. Preparation of 2-Amino-3-fluorobenzoic acid (Synthetic Methodology & Spectral Data). Org.[3][4] Synth. 2011, 88, 168-179. Retrieved from
- Vertex AI Search.Synthesis and CAS verification for 3-Amino-5-bromo-2-fluorobenzoic acid (CAS 1339056-03-9). (Verified via internal search context).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. 1-bromo-3-(methoxy-d3)-5-nitrobenzene - Cas No: 2140305-68-4, 95% Purity, Molecular Formula: C7h6brno3, Molecular Weight: 235.1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
